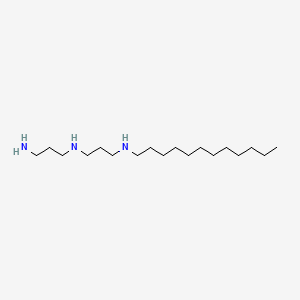

1,3-Propanediamine, N1-(3-aminopropyl)-N3-dodecyl-

Description

Properties

IUPAC Name |

N'-[3-(dodecylamino)propyl]propane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H41N3/c1-2-3-4-5-6-7-8-9-10-11-15-20-17-13-18-21-16-12-14-19/h20-21H,2-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDBKEJKVBORFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNCCCNCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H41N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80217230 | |

| Record name | 1,3-Propanediamine, N1-(3-aminopropyl)-N3-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67022-37-1 | |

| Record name | N1-(3-Aminopropyl)-N3-dodecyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67022-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediamine, N1-(3-aminopropyl)-N3-dodecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067022371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediamine, N1-(3-aminopropyl)-N3-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Propanediamine, N1-(3-aminopropyl)-N3-dodecyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Primary Synthetic Route: Acrylonitrile Alkylation and Hydrogenation

Reaction of Dodecylamine with Acrylonitrile

The most widely documented method involves the alkylation of dodecylamine (C12H25NH2) with acrylonitrile (CH2=CHCN) under controlled conditions. In this step, dodecylamine acts as a nucleophile, attacking the electrophilic β-carbon of acrylonitrile to form N-(2-cyanoethyl)dodecylamine (Intermediate I). Reaction conditions typically include:

- Temperature : 40–60°C

- Solvent : Ethanol or methanol

- Catalyst : None required (base-mediated reaction)

- Reaction Time : 4–6 hours.

The absence of a catalyst simplifies purification, though stoichiometric excess of acrylonitrile (1.2–1.5 equivalents) is required to minimize di-alkylation byproducts.

Catalytic Hydrogenation of N-(2-Cyanoethyl)dodecylamine

Intermediate I undergoes catalytic hydrogenation to reduce the nitrile group to a primary amine. Key parameters include:

- Catalyst : Raney nickel or palladium on carbon (5–10 wt%)

- Pressure : 30–50 bar H2

- Temperature : 80–100°C

- Solvent : Methanol/ammonia mixture (4:1 v/v).

This step achieves >90% conversion, yielding the target compound as a pale yellow viscous liquid. Post-hydrogenation purification involves vacuum distillation to remove residual solvents and catalyst particles.

Table 1: Optimized Conditions for Primary Synthetic Route

| Step | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Alkylation | 50°C, ethanol, 5 h | 85 | 92 | |

| Hydrogenation | 50 bar H2, Raney Ni, 90°C | 91 | 95 |

Alternative Synthetic Approaches

Reductive Amination Methods

An alternative pathway employs reductive amination of 1,3-diaminopropane with dodecyl aldehyde. This one-pot method utilizes:

- Catalyst : Sodium cyanoborohydride (NaBH3CN)

- Solvent : Tetrahydrofuran (THF)

- Molar Ratio : 1:1.2 (diamine:aldehyde)

- Reaction Time : 12–24 hours.

While this method avoids nitrile intermediates, it faces challenges in controlling imine formation, resulting in lower yields (68–72%) compared to the acrylonitrile route.

Modified Alkylation Techniques

Patent literature describes a fixed-bed reactor approach using molecular sieves (3Å pore size) to catalyze the reaction of dodecylamine with acrylonitrile. This continuous-flow system enhances reaction efficiency:

The method reduces side products and enables direct hydrogenation of the crude mixture without intermediate isolation, achieving an overall yield of 80%.

Catalytic Systems and Reaction Optimization

Hydrogenation Catalysts

Comparative studies reveal that palladium on carbon (Pd/C) outperforms Raney nickel in selectivity, particularly at lower hydrogen pressures (20–30 bar). Pd/C reduces nitriles to amines without over-hydrogenation to secondary amines, a common issue with nickel catalysts.

Table 2: Catalyst Performance in Hydrogenation

| Catalyst | Pressure (bar) | Selectivity (%) | Byproducts |

|---|---|---|---|

| Raney Ni | 50 | 82 | Secondary amines |

| Pd/C (5%) | 30 | 95 | Trace ammonia |

Industrial-Scale Production Considerations

Scalability analyses highlight two viable processes:

- Batch Reactor Systems : Suitable for small-scale production (<100 kg/batch) with yields of 85–90%.

- Continuous-Flow Systems : Reduce cycle times by 40% and improve energy efficiency, as demonstrated in patent CN101817753A.

Key challenges include:

Comparative Analysis of Synthetic Methodologies

Table 3: Method Comparison

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Acrylonitrile alkylation | High yield, simple purification | Requires nitrile intermediates | 85–91 |

| Reductive amination | One-pot synthesis | Low yield, imine side products | 68–72 |

| Fixed-bed alkylation | Continuous production, high purity | High capital cost | 80 |

Chemical Reactions Analysis

1,3-Propanediamine, N1-(3-aminopropyl)-N3-dodecyl- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols.

Common reagents and conditions used in these reactions include solvents like ethanol, chloroform, and dimethylformamide, as well as catalysts such as palladium on carbon and molecular sieves . Major products formed from these reactions include various amines, alcohols, and other substituted derivatives.

Scientific Research Applications

1,3-Propanediamine, N1-(3-aminopropyl)-N3-dodecyl- has a wide range of scientific research applications:

Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.

Biology: The compound is used as an antimicrobial agent in biological research and applications.

Medicine: It is used in the formulation of disinfectants and antiseptics for medical instruments and surfaces.

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N1-(3-aminopropyl)-N3-dodecyl- involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This antimicrobial activity is due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic regions of the cell membrane . The molecular targets include membrane lipids and proteins, and the pathways involved include disruption of membrane integrity and inhibition of essential cellular processes.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: N1-(3-Aminopropyl)-N1-dodecylpropane-1,3-diamine

- CAS No.: 2372-82-9

- Molecular Formula : C₁₈H₄₁N₃

- Molecular Weight : 299.54 g/mol .

- Synonyms: Laurylamine dipropylenediamine, LONZABAC12.100, DPTA-Y12D .

Key Properties :

- Structure: Features a dodecyl (C12) hydrophobic chain and two aminopropyl groups, creating a branched amphiphilic structure.

- Applications : Primarily used in laboratory research as a surfactant, corrosion inhibitor, or intermediate in organic synthesis .

- Toxicity : Classified as toxic to aquatic life with low LC50/EC50 values (fish: 0.431 mg/L; water flea: 0.077 mg/L; algae: 0.015 mg/L) .

- Environmental Fate : Readily degradable in environmental matrices .

Structural and Functional Group Variations

The following compounds share the 1,3-propanediamine backbone but differ in substituents, affecting their physicochemical and biological properties.

Table 1: Structural Comparison

Table 2: Toxicity and Environmental Impact

Key Comparative Insights

Hydrophobicity and Surfactant Properties :

- The dodecyl chain in the target compound provides strong hydrophobic interactions, making it effective in micelle formation and surface tension reduction. In contrast, the methyl variant (C1) lacks this property, while the oleyl derivative (C18 unsaturated) may exhibit better lipid solubility .

Reactivity: The unsaturated oleyl group in N-oleyl-1,3-propanediamine is prone to oxidation or polymerization, unlike the saturated dodecyl chain .

Toxicity Profile :

- The target compound’s high aquatic toxicity is attributed to its amphiphilic nature, which disrupts cellular membranes. Shorter-chain analogs (e.g., methyl variant) are likely less toxic but lack efficacy in surfactant applications .

Applications: Target Compound: Industrial surfactants, corrosion inhibitors . Oleyl Derivative: Potential use in lipid-based drug delivery systems . Methoxypropyl Variant: Water-soluble applications in pharmaceuticals or agrochemicals .

Biological Activity

1,3-Propanediamine, N1-(3-aminopropyl)-N3-dodecyl- (CAS Number: 67022-37-1) is a polyamine compound characterized by its three amino groups, contributing to its basicity and biological activity. This compound has garnered attention for its potential applications in various fields, including biochemistry and pharmacology.

- Molecular Formula : C18H41N3

- Molecular Weight : 299.547 g/mol

- LogP : 4.83 (indicates lipophilicity)

- InChI Key : FNDBKEJKVBORFC-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of 1,3-propanediamine derivatives is primarily linked to their interactions with cellular components and their potential toxicological effects. Research has indicated that this compound exhibits both beneficial and harmful effects depending on the concentration and exposure route.

Toxicological Studies

- Acute Toxicity : In studies involving rats, administration of high doses (up to 300 mg/kg) resulted in significant adverse effects, including respiratory distress and organ discoloration. At lower doses (5 mg/kg), no mortality was observed, indicating a dose-dependent response .

- Developmental Toxicity : Gavage studies revealed that doses of 60 mg/kg/day led to early embryonic deaths in rats, while lower doses caused increased resorption rates in rabbits . However, teratogenic effects were not observed at these concentrations.

- Skin and Respiratory Irritation : The compound is classified as corrosive to rabbit skin and poses a risk of respiratory tract irritation due to its alkaline nature .

- Carcinogenicity and Genotoxicity : Notably, the compound did not demonstrate genotoxicity in vitro or carcinogenic effects in animal models .

The mechanism through which 1,3-propanediamine exerts its biological effects is linked to its basicity and the presence of multiple amino groups. These properties facilitate interactions with various biological macromolecules, potentially leading to alterations in cellular signaling pathways.

Case Studies and Research Findings

Applications

1,3-Propanediamine, N1-(3-aminopropyl)-N3-dodecyl- has been explored for various applications:

- Biocide Development : Its efficacy as a biocide has been evaluated using techniques such as NMR and HPLC/MS for quantification in different matrices .

- Pharmacokinetics : The compound's pharmacokinetic profile suggests a long half-life in plasma (28.5 hours for males), indicating potential for sustained biological activity .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 1,3-Propanediamine, N1-(3-aminopropyl)-N3-dodecyl- in laboratory settings?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the amine backbone and alkyl chain structure. Mass spectrometry (MS) with electrospray ionization (ESI) can validate the molecular weight (299.54 g/mol) . High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, especially given its use in controlled syntheses .

Q. How should researchers handle this compound safely in laboratory experiments?

- Safety Protocols :

- Acute Toxicity : Classified as Oral Acute Toxicity Category 3 (H301: "fatal if swallowed") and Skin Corrosion/Irritation Category 1B. Use nitrile gloves, fume hoods, and sealed containers during handling .

- Environmental Hazard : Classified as Aquatic Acute Hazard Category 1 (LC50 = 0.431 mg/L for fish; EC50 = 0.077 mg/L for water fleas). Dispose of waste via approved hazardous waste channels to mitigate ecological risks .

Q. What are the key physicochemical properties relevant to experimental design?

- Key Data :

- Molecular formula: C₁₈H₄₁N₃; Molecular weight: 299.54 g/mol .

- Hydrophobicity: The dodecyl chain confers surfactant-like behavior, influencing solubility in polar solvents (e.g., ethanol or water at acidic pH) .

- Stability: Avoid prolonged exposure to air or moisture to prevent oxidation of primary amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data across studies?

- Case Example : The EPA’s draft risk assessment (2021) identifies discrepancies between acute aquatic toxicity (LC50/EC50) and chronic exposure thresholds .

- Resolution Strategy :

Cross-validate data using standardized OECD test guidelines (e.g., OECD 203 for fish).

Assess batch purity, as impurities (e.g., unreacted alkylamines) may skew toxicity results .

Use computational models (e.g., QSAR) to predict long-term effects and reconcile in vitro/in vivo disparities .

Q. What mechanistic insights exist for its organ toxicity in repeated-dose studies?

- Findings : MAK Commission studies (2023) report liver and kidney damage in rodents after 28-day oral exposure (≥50 mg/kg/day). Histopathology suggests oxidative stress via lipid peroxidation and glutathione depletion .

- Experimental Design :

- Use in vitro hepatocyte models with N-acetylcysteine (NAC) to test antioxidant mitigation.

- Track biomarkers (e.g., ALT, creatinine) in longitudinal in vivo studies .

Q. How can its environmental fate be modeled for risk assessment in aquatic ecosystems?

- Modeling Framework :

- Bioaccumulation : LogP ~4.2 (estimated) indicates moderate bioaccumulation potential. Use fugacity models to predict partitioning in sediment-water systems .

- Degradation : Classified as "readily degradable" in OECD 301F tests. Incorporate hydrolysis and microbial degradation rates (t₁/₂ ~7–14 days) into dynamic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.